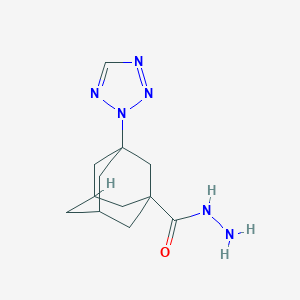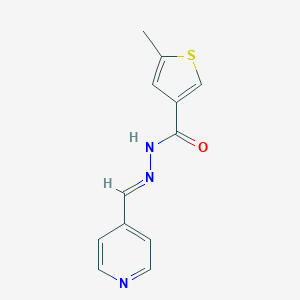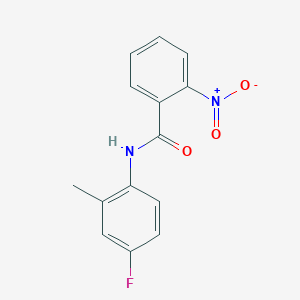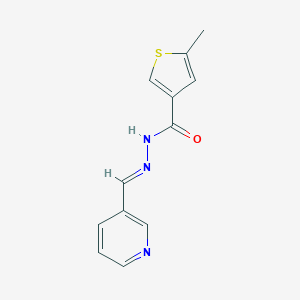
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, also known as TAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAAC is a tetrazole-containing derivative of adamantane, which is a cyclic hydrocarbon that has been widely used in the development of drugs and other biologically active compounds.
作用机制
The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
实验室实验的优点和局限性
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical research.
未来方向
There are several future directions for the research on 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide. One potential direction is to study the pharmacokinetics and toxicity of this compound in vivo. This information will be crucial for the development of this compound as a potential drug candidate. Another potential direction is to study the effects of this compound on other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. This information will be important for the development of more specific and effective this compound derivatives.
合成方法
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can be synthesized using a two-step procedure. The first step involves the reaction of adamantane-1-carbohydrazide with sodium azide to form 1-(azidomethyl)adamantane-1-carbohydrazide. The second step involves the reaction of 1-(azidomethyl)adamantane-1-carbohydrazide with triethylorthoformate and acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKYYRFKPJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B455763.png)
![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)
![2-chloro-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B455765.png)
![3-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455766.png)